molecular formula C20H17ClN6OS B2942314 4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895101-42-5

4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2942314
CAS No.: 895101-42-5
M. Wt: 424.91
InChI Key: BVQOHNIGXTVLCV-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex synthetic compound designed for research applications, featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole ring and a benzamide group. This structure classifies it among heterocyclic compounds known for significant potential in medicinal chemistry. Compounds containing the 1,2,4-thiadiazole and 1,2,3-triazole heterocycles are of high research interest due to their diverse biological activities. The 1,2,4-thiadiazole ring, in particular, is recognized as a bioisostere of pyrimidine bases, which can allow such compounds to interact with critical biological targets like enzymes and DNA . This bioisosteric replacement often enhances a compound's lipophilicity, potentially improving its cell permeability and oral absorption profile . The primary research applications for this class of compounds are in the development of anticancer and antimicrobial agents. Specific 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic properties against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The mechanism of action for such compounds can vary, with some documented to act as enzyme inhibitors, such as focal adhesion kinase (FAK) inhibitors, or to disrupt processes like tubulin polymerization, which is crucial for cell division . Furthermore, the 2-amino-1,3,4-thiadiazole scaffold is a proven starting point for creating derivatives with potent antibacterial and antifungal properties, showing promise against resistant strains . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-chloro-N-[3-[1-(2-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6OS/c1-3-13-6-4-5-7-16(13)27-12(2)17(24-26-27)18-22-20(29-25-18)23-19(28)14-8-10-15(21)11-9-14/h4-11H,3H2,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQOHNIGXTVLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19ClN6S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_{6}\text{S}

This structure features a benzamide core linked to a thiadiazole and triazole moiety, which are known for their biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. The compound has been evaluated against various microorganisms:

Microorganism Activity
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Candida albicansModerate activity
Bacillus subtilisModerate activity

In a study involving derivatives of triazole compounds, it was found that modifications in the structure could enhance antimicrobial efficacy. The presence of both triazole and thiadiazole rings contributes to the compound’s ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. The compound has shown promising results against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)14
A2780 (ovarian cancer)19
U87 (glioblastoma)>50 (no significant activity)

The mechanism of action appears to involve the inhibition of specific protein-protein interactions essential for cancer cell proliferation. For instance, studies have indicated that modifications to the phenylacetamide moiety can enhance cytotoxicity by improving binding affinity to target proteins involved in cell cycle regulation .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study evaluating various derivatives of triazoles, it was observed that compounds with a similar structural framework exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of electron-withdrawing groups significantly improved the antimicrobial potency .
  • Case Study on Anticancer Properties : Another investigation focused on the anticancer activity of triazole derivatives demonstrated that specific modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. The findings suggested that compounds with bulky substituents at specific positions were more effective in inhibiting tumor growth .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Disruption of Membrane Integrity : The interaction with microbial membranes could lead to increased permeability and eventual cell lysis.
  • Modulation of Signaling Pathways : By interfering with protein-protein interactions critical for cell signaling in cancer cells, the compound can induce apoptosis or halt proliferation.

Comparison with Similar Compounds

Core Scaffold Modifications

The compound’s closest analogs differ in substituents on the triazole and aryl moieties:

  • C200-4498 : Replaces the 2-ethylphenyl group with 3,4-dimethylphenyl, increasing steric bulk but maintaining a lipophilic profile (logP = 5.11) .
  • Compounds 4 and 5 () : Feature fluorophenyl and chlorophenyl groups on the triazole, demonstrating isostructurality in crystal packing despite halogen differences .

Crystallographic and Packing Behavior

Isostructurality and Halogen Effects

  • Compounds 4 and 5 () : Chlorine (Cl) and fluorine (F) substituents yield isostructural crystals with identical unit cell parameters but slight adjustments in packing due to halogen size and electronegativity differences .

Hydrogen Bonding and Stability

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : Forms centrosymmetric dimers via N–H⋯N hydrogen bonds, stabilizing its crystal lattice. The target compound’s thiadiazole core may exhibit similar intermolecular interactions .

Solvent and Recrystallization Effects

  • Dimethylformamide (DMF) : Used for recrystallizing compounds 4 and 5 (), suggesting high thermal stability of triazole-thiadiazole systems .
  • Ethanol/Glacial Acetic Acid: Employed in synthesizing thiadiazole-pyridine hybrids (), indicating compatibility with polar protic solvents .

Thiadiazole Derivatives in Therapeutics

  • PFOR Enzyme Inhibition : The benzamide-thiazole derivative in targets pyruvate:ferredoxin oxidoreductase (PFOR), a mechanism that could extend to thiadiazole analogs .

Bioavailability Considerations

  • logP and Solubility : The target compound’s estimated logP (~5.1) and logSw (-5.3) indicate high lipophilicity, which may limit aqueous solubility but enhance membrane permeability .
  • Polar Surface Area (PSA) : A PSA of ~70.8 Ų (similar to C200-4498) suggests moderate blood-brain barrier penetration, aligning with CNS drug design principles .

Q & A

Q. How can researchers resolve contradictions in bioactivity data across different bacterial strains?

  • Methodological Answer :
  • Dose-response curves : Use GraphPad Prism to calculate EC₅₀ values for each strain.
  • Resistance gene profiling : Perform PCR for common efflux pumps (e.g., AcrAB-TolC).
  • Membrane permeability assays : Compare intracellular accumulation via LC-MS in sensitive vs. resistant strains .

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